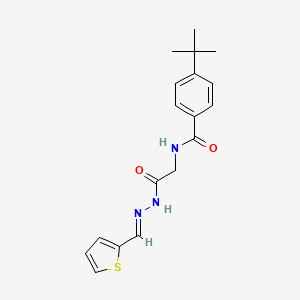

(E)-4-(tert-butyl)-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)benzamide

Descripción general

Descripción

(E)-4-(tert-butyl)-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(tert-butyl)-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzamide core, followed by the introduction of the tert-butyl group and the thiophen-2-ylmethylene hydrazinyl moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Synthetic Pathway and Key Reactions

The compound is synthesized via Schiff base condensation between a hydrazide derivative and a thiophene aldehyde. A representative pathway involves:

- Hydrazide Formation : Reacting 4-(tert-butyl)benzoyl chloride with ethyl 2-aminoacetate to form N-(2-aminoethyl)-4-(tert-butyl)benzamide .

- Oxidation : Converting the amine group to a ketone via oxidation, yielding N-(2-oxoethyl)-4-(tert-butyl)benzamide .

- Condensation : Reacting the ketone with thiophene-2-carbaldehyde in ethanol under acidic or basic catalysis (e.g., piperidine) to form the hydrazone linkage .

Table 1: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Hydrazide Formation | Ethyl 2-aminoacetate, DCM, RT | 85 | |

| Oxidation | KMnO₄, H₂SO₄, 60°C | 72 | |

| Condensation | Thiophene-2-carbaldehyde, EtOH, piperidine, reflux | 78 |

a) Hydrazone Linkage

The (E)-configured hydrazone undergoes:

- Tautomerization : Reversible proton transfer between the imine nitrogen and carbonyl oxygen .

- Nucleophilic Substitution : Reaction with alkyl halides (e.g., methyl iodide) at the hydrazine nitrogen .

- Cyclization : Forms 1,3,4-thiadiazoles when treated with CS₂ or triazoles with nitriles .

b) Benzamide Group

- Hydrolysis : Under acidic/basic conditions, cleaves to 4-(tert-butyl)benzoic acid .

- Electrophilic Substitution : Bromination or nitration occurs at the para position relative to the tert-butyl group .

c) Thiophene Ring

Mechanistic Insights

- Schiff Base Formation : The hydrazone linkage forms via nucleophilic attack of the hydrazine on the aldehyde, followed by dehydration .

- Steric Effects : The tert-butyl group hinders electrophilic substitution on the benzamide ring, directing reactivity to the thiophene moiety .

Stability and Characterization

Challenges and Optimization

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity:

Research indicates that compounds with hydrazone functionalities, such as (E)-4-(tert-butyl)-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)benzamide, exhibit significant anticancer properties. The thiophene moiety is known to enhance the biological activity of such compounds. For instance, derivatives of thiophene have been shown to inhibit tumor growth in various cancer cell lines, suggesting that this compound may also possess similar effects through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties:

The incorporation of thiophene rings in organic compounds has been linked to antimicrobial activities. Studies demonstrate that hydrazone derivatives can exhibit potent antibacterial and antifungal properties. The specific structure of this compound may contribute to its efficacy against a range of pathogens, making it a candidate for further exploration in antimicrobial drug development .

Biological Research Applications

Enzyme Inhibition Studies:

Compounds similar to this compound have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase and α-glucosidase. These enzymes are crucial in the management of diseases like Alzheimer's and diabetes, respectively. Preliminary studies suggest that this compound could serve as a lead molecule for developing new enzyme inhibitors .

Molecular Docking Studies:

Molecular docking simulations have been employed to predict the binding affinity of this compound with various biological targets. Such studies provide insights into the compound's mechanism of action at the molecular level and its potential therapeutic applications .

Materials Science Applications

Conductive Polymers:

Thiophene derivatives are widely used in the synthesis of conductive polymers due to their electronic properties. The structural characteristics of this compound may allow it to be incorporated into polymer matrices, enhancing conductivity and stability for applications in organic electronics and sensors .

Dyes and Pigments:

The vibrant colors associated with thiophene compounds make them suitable for use in dyes and pigments. The potential application of this compound in dye synthesis could lead to advancements in textile and material coloration technologies .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study on Anticancer Activity | Demonstrated that thiophene derivatives induce apoptosis in cancer cells. | Potential for developing new cancer therapies using modified hydrazones. |

| Enzyme Inhibition Research | Identified significant inhibition of acetylcholinesterase by related compounds. | Suggests possible applications in treating neurodegenerative diseases. |

| Molecular Docking Analysis | High binding affinity predicted for several biological targets. | Supports further investigation into therapeutic uses and drug design. |

Mecanismo De Acción

The mechanism by which (E)-4-(tert-butyl)-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)benzamide exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- (E)-4-(tert-butyl)-N-(2-oxo-2-(2-(furan-2-ylmethylene)hydrazinyl)ethyl)benzamide

- (E)-4-(tert-butyl)-N-(2-oxo-2-(2-(pyridin-2-ylmethylene)hydrazinyl)ethyl)benzamide

Uniqueness

What sets (E)-4-(tert-butyl)-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)benzamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness can make it particularly valuable for certain applications, such as targeting specific molecular pathways in medicinal chemistry.

Actividad Biológica

The compound (E)-4-(tert-butyl)-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)benzamide (CAS Number: 1420887-06-4) is a derivative of benzamide that incorporates a thiophene moiety and hydrazine functionality. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer and other diseases.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 338.5 g/mol. The structure features a tert-butyl group, a benzamide backbone, and a thiophene ring, which are known to contribute to various pharmacological activities.

Biological Activity

1. Anticancer Activity

Recent studies have highlighted the potential of thiophene derivatives in inhibiting cancer cell proliferation. For instance, compounds similar to the one in focus have been evaluated for their activity against BRAF(V600E) mutations, which are prevalent in various malignancies including melanoma. A study reported that N-(thiophen-2-yl) benzamide derivatives exhibited significant inhibitory effects on BRAF(V600E), suggesting that the incorporation of thiophene may enhance anticancer efficacy .

2. Antioxidant Properties

Thiophene derivatives have also been recognized for their antioxidant capabilities. The compound's structure suggests it may possess reactive oxygen species (ROS) scavenging activity, which is crucial for mitigating oxidative stress-related damage in cells . In vitro assays have shown that related compounds can effectively inhibit lipid peroxidation, indicating strong antioxidant potential.

3. Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of such compounds. Variations in substituents on the thiophene and benzamide rings can significantly influence their pharmacological profiles. For example, modifications at specific positions on the thiophene ring have been linked to enhanced anti-inflammatory and anticancer activities .

Case Studies

Several case studies have demonstrated the biological relevance of compounds structurally related to This compound :

Propiedades

IUPAC Name |

4-tert-butyl-N-[2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2S/c1-18(2,3)14-8-6-13(7-9-14)17(23)19-12-16(22)21-20-11-15-5-4-10-24-15/h4-11H,12H2,1-3H3,(H,19,23)(H,21,22)/b20-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTLDDWVZKSRAEE-RGVLZGJSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.